Methyl 3-(2-methylcyclopropyl)prop-2-ynoate
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Overview
Description
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . It is a derivative of propiolic acid and features a cyclopropyl group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methylcyclopropyl)prop-2-ynoate typically involves the reaction of 2-methylcyclopropyl bromide with methyl propiolate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Amino esters, alkoxy esters.
Scientific Research Applications
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methylcyclopropyl)prop-2-ynoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl propiolate: A simpler ester of propiolic acid without the cyclopropyl group.
Ethyl 3-(2-methylcyclopropyl)prop-2-ynoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(cyclopropyl)prop-2-ynoate: Lacks the methyl group on the cyclopropyl ring.
Uniqueness
Methyl 3-(2-methylcyclopropyl)prop-2-ynoate is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C8H10O2 |
---|---|
Molecular Weight |
138.16 g/mol |
IUPAC Name |
methyl 3-(2-methylcyclopropyl)prop-2-ynoate |
InChI |
InChI=1S/C8H10O2/c1-6-5-7(6)3-4-8(9)10-2/h6-7H,5H2,1-2H3 |
InChI Key |
HJMIXFKXCFOUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C#CC(=O)OC |
Origin of Product |
United States |
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